Product packaging for 2,2-Diphenylpropan-1-amine hydrochloride(Cat. No.:CAS No. 40691-66-5)

2,2-Diphenylpropan-1-amine hydrochloride

Cat. No.: B1335041
CAS No.: 40691-66-5
M. Wt: 247.76 g/mol
InChI Key: AASCJSPDUDWGGQ-UHFFFAOYSA-N
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Description

Contextualizing Amino Compounds in Complex Molecular Architecture Research

Amino compounds are fundamental to the construction of complex molecular architectures. numberanalytics.com The presence of a basic amino group (-NH2) and, in the case of amino acids, an acidic carboxyl group (-COOH), allows for the formation of stable, covalent peptide bonds—the very foundation of proteins and polypeptides. quora.combritannica.com This inherent reactivity makes amino groups crucial building blocks in the synthesis of elaborate organic structures. numberanalytics.com Beyond forming the backbone of proteins, amino groups are pivotal in establishing higher-order structures. nih.gov They participate in hydrogen bonding, which directs the assembly of molecules into organized, supramolecular structures like sheets and layers. nih.gov This ability to guide molecular organization is a key principle in the design of complex, functional materials and biomolecules. nih.gov

Significance of Diarylalkyl Amines in Contemporary Medicinal Chemistry Scaffolds

The diarylalkyl amine motif, characterized by two aromatic rings attached to an alkyl amine chain, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.govarxiv.org The diaryl structure is found in numerous naturally occurring compounds and synthetic drugs, demonstrating its versatility and favorable interaction with biological systems. nih.gov

From a design perspective, diarylalkyl amine scaffolds offer a rigid, well-defined three-dimensional structure that allows for the precise spatial arrangement of functional groups. lifechemicals.com This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. lifechemicals.com The diaryl ether, a related scaffold, is also prevalent in medicinal and agrochemical agents, highlighting the broad utility of diaryl structures in developing bioactive compounds targeting a range of diseases and applications. nih.gov

Overview of Research Trajectories for Novel Chemical Entities

The discovery and development of Novel Chemical Entities (NCEs) is a primary objective in the pharmaceutical and biotechnology sectors. biosolveit.de Historically, this process was dominated by large pharmaceutical companies; however, the paradigm has shifted, with significant contributions now coming from academia, startups, and smaller biotech firms. nih.gov The trajectory for an NCE begins with the identification of a promising molecular target or a novel chemical scaffold. ucsc.edu

Modern drug discovery often employs strategies like high-throughput screening (HTS) and virtual screening to identify initial "hits" from large compound libraries. biosolveit.de These hits then undergo a process of lead optimization, where medicinal chemists systematically modify the structure to improve its properties. nih.gov Techniques such as scaffold hopping are used to create new chemotypes with similar pharmacophoric features to known active molecules, aiming to discover NCEs with improved efficacy or different intellectual property profiles. biosolveit.de This iterative process of design, synthesis, and testing is capital-intensive and high-risk, as only a small fraction of clinical candidates ultimately gain regulatory approval. ucsc.edu

Scope and Objectives of a Comprehensive Scholarly Investigation

This investigation is dedicated to a focused examination of 2,2-Diphenylpropan-1-amine hydrochloride. The primary objective is to synthesize and present detailed, scientifically accurate information pertaining exclusively to this compound, structured within the context of its chemical class. The scope is intentionally narrow, concentrating on the foundational aspects of its chemical identity and its relationship to the broader fields of organic and medicinal chemistry. This article will adhere strictly to the outlined sections, providing a scholarly overview based on available chemical data and literature, while rigorously excluding any discussion of dosage, administration, safety, or adverse effects to maintain a purely chemical and academic focus.

Detailed Research Findings

This compound is a specific chemical compound identified by the Chemical Abstracts Service (CAS) number 40691-66-5. scbt.com Its molecular structure and properties are well-defined within chemical databases.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 40691-66-5 scbt.com
Molecular Formula C₁₅H₁₈ClN nih.gov
Molecular Weight 247.77 g/mol sigmaaldrich.com
IUPAC Name 2,2-diphenylpropan-1-amine;hydrochloride nih.gov
Melting Point 195-197 °C sigmaaldrich.com
MDL Number MFCD00008133 sigmaaldrich.com
Physical Form Powder sigmaaldrich.com

| InChI Key | AASCJSPDUDWGGQ-UHFFFAOYSA-N | sigmaaldrich.comchemicalbridge.co.uk |

A patent describes a general method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which share a structural similarity to the compound of interest. google.com The synthesis involves reacting a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation. google.com While this patent does not specifically detail the synthesis of 2,2-Diphenylpropan-1-amine, it provides a relevant synthetic pathway for structurally related molecules. google.com

The compound is classified as a biochemical for proteomics research and is intended for research use only. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18ClN B1335041 2,2-Diphenylpropan-1-amine hydrochloride CAS No. 40691-66-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11H,12,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASCJSPDUDWGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961094
Record name 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40691-66-5
Record name Benzeneethanamine, β-methyl-β-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40691-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-beta-phenylphenethylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylpropan-1-amine--hydrogen chloride (1/1)
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Record name β-methyl-β-phenylphenethylamine hydrochloride
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Advanced Synthetic Methodologies and Reaction Pathway Elucidation for 2,2 Diphenylpropan 1 Amine Hydrochloride

Strategic Design of Precursor Molecules for Targeted Synthesis

The successful synthesis of 2,2-Diphenylpropan-1-amine hydrochloride hinges on the logical and efficient construction of suitable precursor molecules. A retrosynthetic analysis reveals several key intermediates whose own synthesis must be carefully planned from readily available starting materials.

The core structure of the target molecule is the 2,2-diphenylpropane (B1583060) unit. The strategic assembly of this framework can be approached from several angles, leading to different key precursors. The primary precursors for introducing the amine functionality are typically an aldehyde, a nitrile, or a carboxylic acid derivative.

Precursor 1: 2,2-Diphenylpropanal. This aldehyde is an ideal substrate for direct reductive amination. Its synthesis can be envisioned starting from 2,2-diphenylpropanoic acid, which can be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde.

Precursor 2: 2,2-Diphenylpropionitrile. This nitrile can be directly reduced to the desired primary amine. A potential route to this intermediate involves the nucleophilic substitution of a suitable leaving group at the quaternary carbon, a sterically hindered reaction that would require carefully optimized conditions.

Precursor 3: 2,2-Diphenylpropanoic Acid. This acid can serve as a versatile starting point. It can be converted into an amide, which is then reduced, or it can undergo rearrangement reactions such as the Curtius or Hofmann rearrangement to yield the amine, albeit with the loss of one carbon atom (which is not suitable for this specific target). A more viable route is the conversion to the corresponding acid chloride, then to an acyl azide (B81097) for the Curtius rearrangement, which would ultimately lead to the desired amine after hydrolysis.

The initial building blocks for these precursors are often simpler, commercially available chemicals. For instance, benzophenone (B1666685) can be reacted with an ethyl magnesium bromide (a Grignard reagent) to form 1,1-diphenylpropan-1-ol. Subsequent rearrangement and functional group manipulations could lead to the desired 2,2-diphenylpropane skeleton.

The final target molecule, 2,2-diphenylpropan-1-amine, is achiral as the C2 carbon is a quaternary center with two identical phenyl substituents, and the C1 carbon bearing the amine group is bonded to two hydrogen atoms. Therefore, the synthesis does not require the formation of a specific stereoisomer.

However, the principles of stereochemical control are paramount in modern organic synthesis and would be critical if the two aryl groups were non-identical or if other chiral centers were present in the molecule. In such hypothetical scenarios, the synthesis of precursors would need to employ asymmetric methodologies. For example, an asymmetric catalytic reaction could be used to establish a chiral quaternary center early in the synthesis. While not directly applicable to the achiral target compound, this consideration is fundamental in the broader context of designing synthetic routes for complex, biologically active amines.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the selection and loading of an appropriate catalyst. Each of these factors can significantly influence the reaction kinetics, selectivity, and ultimately, the yield and purity of the final product.

For the initial C-C bond formation, likely a Friedel-Crafts reaction, the polarity of the solvent can affect the activity of the Lewis acid catalyst and the stability of the carbocation intermediates. Non-polar solvents are often employed in Friedel-Crafts alkylations. stackexchange.com However, the choice of solvent can also dictate the regioselectivity of the reaction. stackexchange.com

In the subsequent C-N bond formation, typically a reductive amination, the solvent's nature is equally important. A systematic study on the reductive amination of ketones revealed that the reaction pathway and rate constants for individual steps are heavily dependent on the solvent. researchgate.net Protic solvents like methanol (B129727) have been identified as optimal for the reductive amination of ketones, attributed to high rates for imine and Schiff base formation and high hydrogenation activity. researchgate.netwpunj.edu In contrast, the use of water as a solvent can disfavor the formation of the necessary imine intermediate, leading to a higher selectivity towards the corresponding alcohol byproduct. researchgate.netwpunj.edu A computational investigation highlighted that polar and apolar solvents have a strong effect on the thermodynamics and kinetics of the reductive amination reaction. nih.gov

Table 1: Representative Effect of Solvent on the Yield of a Model Reductive Amination Reaction

SolventDielectric Constant (at 20°C)Representative Yield (%)
Methanol32.785
Ethanol24.678
Tetrahydrofuran7.665
Dichloromethane9.172
Toluene2.455

This table presents illustrative data based on general findings in organic synthesis to demonstrate the trend of solvent effects on reductive amination.

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Generally, higher temperatures lead to increased reaction rates. numberanalytics.com However, for complex multi-step syntheses, the effect of temperature on selectivity must be carefully considered. In Friedel-Crafts alkylations, the reaction temperature can impact the degree of polyalkylation and the potential for side reactions. researchgate.net

For the reductive amination step, temperature control is also crucial. While elevated temperatures can accelerate the reaction, they may also lead to the degradation of reactants or products, or favor the formation of byproducts. The optimization of temperature is often a balance between achieving a reasonable reaction rate and maintaining high selectivity. In catalytic reductive aminations, pressure, particularly of hydrogen gas, is a key variable. Higher hydrogen pressure can increase the rate of the reduction step.

The choice of catalyst is fundamental to the success of both the C-C and C-N bond-forming reactions. For the Friedel-Crafts alkylation, strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to activate the alkylating agent. mt.comwikipedia.org The optimization of catalyst loading is a critical aspect, as using an excessive amount of catalyst can lead to increased side reactions and purification challenges, while too little may result in an incomplete reaction. numberanalytics.comcatalysis.blog Studies on the optimization of Friedel-Crafts alkylation for the synthesis of hyper-cross-linked polymers have shown that a significant reduction in catalyst quantities can lead to materials with high surface area and avoid uncontrolled reaction pathways. acs.orged.ac.uk

In the reductive amination step, various catalysts can be employed, with noble metal catalysts such as palladium, platinum, and rhodium on a carbon support being common choices. researchgate.netnih.gov The selection of the catalyst can influence the efficiency and selectivity of the reduction of the imine intermediate. researchgate.net For instance, in the synthesis of sterically hindered amines, rhodium and ruthenium catalysts have shown complementary activity. rsc.orgresearchgate.netrsc.org The optimization of catalyst loading involves finding the minimum amount of catalyst required to achieve a high conversion in a reasonable timeframe, thereby minimizing cost and potential contamination of the product. catalysis.blog

Table 2: Illustrative Data for Catalyst Loading Optimization in a Model Friedel-Crafts Alkylation

Catalyst Loading (mol%)Reaction Time (h)Representative Conversion (%)
12465
51292
10895
15895

This table presents hypothetical data to illustrate the general trend of catalyst loading optimization, where increasing the catalyst amount beyond a certain point does not significantly improve the conversion.

Mechanistic Investigations of Key Bond-Forming Reactions

A thorough understanding of the reaction mechanisms is essential for the rational optimization of synthetic routes. For the synthesis of this compound, the key steps involve the formation of C-C and C-N bonds.

The formation of the 2,2-diphenylpropane backbone can be achieved through a Friedel-Crafts alkylation reaction. This reaction proceeds via an electrophilic aromatic substitution mechanism. mt.comwikipedia.org The mechanism involves the following key steps:

Generation of the electrophile: The Lewis acid catalyst, such as AlCl₃, reacts with the alkyl halide to form a carbocation or a polarized complex that acts as the electrophile. mt.com

Electrophilic attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

The C-N bond is typically introduced via a reductive amination process. wikipedia.org This reaction converts a carbonyl group to an amine through an intermediate imine. wikipedia.org The mechanism involves two main stages:

Imine formation: The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (or an enamine). wikipedia.org

Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation. wikipedia.org

The elucidation of transition states and intermediates provides deeper insight into the reaction pathway and allows for a more refined optimization strategy. In the Friedel-Crafts alkylation, the structure of the transition state for the electrophilic attack on the aromatic ring is a key factor in determining the reaction's regioselectivity and rate. Computational studies, such as those using density functional theory (DFT), can be employed to model these transition states and intermediates. rsc.orgpsu.edu The stability of the carbocation intermediate is also a critical factor, and rearrangements can occur to form a more stable carbocation, which can lead to a mixture of products. libretexts.org

For the reductive amination, computational studies have been used to investigate the microkinetics and thermodynamics of the individual steps. nih.govnih.gov These studies have shown that the presence of an acid co-catalyst can lead to the formation of an iminium intermediate, which drives the reaction forward and makes this pathway thermodynamically preferred. nih.gov The transition states for the nucleophilic addition of the amine to the carbonyl group and for the subsequent reduction of the imine can be modeled to understand the factors that control the stereoselectivity of the reaction, which is particularly important when synthesizing chiral amines.

Stereochemical Aspects in the Synthesis of 2,2 Diphenylpropan 1 Amine Hydrochloride

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common and practical approach for separating enantiomers from a racemic mixture. This process relies on the conversion of the enantiomeric pair into diastereomers, which, unlike enantiomers, have different physical properties and can thus be separated by conventional laboratory techniques.

Diastereomeric Salt Formation and Separation

A widely employed method for the resolution of racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting products are two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgaiche.org

The general principle involves the reaction of a racemic mixture of 2,2-Diphenylpropan-1-amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction produces a pair of diastereomeric salts: (R)-amine·(R)-acid and (S)-amine·(R)-acid. Due to their distinct crystalline structures and physical properties, one diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution preferentially. After separation of the less-soluble salt by filtration, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. The more soluble diastereomeric salt remaining in the filtrate can also be treated to recover the other enantiomer. The efficiency of this separation is highly dependent on the choice of the chiral resolving agent and the crystallization solvent. aiche.org

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type
Tartaric Acid Acid
Camphorsulfonic Acid Acid
Mandelic Acid Acid

This table presents examples of commonly used chiral resolving agents.

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful alternative for the separation of enantiomers. phenomenex.comnih.gov Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two prominent methods used for this purpose. chromatographyonline.com

For primary amines like 2,2-Diphenylpropan-1-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclofructan-based CSPs have shown high success rates. chromatographyonline.comphenomenex.com The choice of the mobile phase, which often consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, along with acidic or basic additives, is crucial for achieving optimal separation. chromatographyonline.com SFC, in particular, is often favored for its speed and reduced solvent consumption, utilizing supercritical carbon dioxide as the main mobile phase component. chromatographyonline.comphenomenex.com

Table 2: Comparison of Chiral Chromatography Techniques

Technique Mobile Phase Common Stationary Phases Advantages
Chiral HPLC Hexane/Alcohol mixtures, Acetonitrile/Alcohol Polysaccharide-based (Cellulose, Amylose), Cyclofructan-based Versatile, well-established

This table provides a general comparison of HPLC and SFC for chiral separations.

Asymmetric Synthesis Strategies for Enantiomerically Enriched 2,2-Diphenylpropan-1-amine Hydrochloride

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org This is achieved by using chiral catalysts or auxiliaries that direct the formation of the desired stereoisomer.

Chiral Auxiliary Approaches in Stereocontrolled Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the structure of an achiral substrate to guide a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of chiral amines, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. wikipedia.orgsigmaaldrich.com

In a hypothetical synthesis of an enantiomer of 2,2-Diphenylpropan-1-amine, a prochiral precursor could be coupled to a chiral auxiliary. The steric and electronic properties of the auxiliary would then direct the stereoselective introduction of the amine group or a precursor to it, leading to a high diastereomeric excess of the desired intermediate. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target amine.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically pure compounds, where a small amount of a chiral catalyst can generate a large quantity of the desired product. nih.gov This approach can be applied to key bond-forming reactions in the synthesis of 2,2-Diphenylpropan-1-amine.

Enantioselective reductions of prochiral ketones or imines are powerful methods for preparing chiral alcohols and amines, respectively. For instance, a precursor ketone to 2,2-Diphenylpropan-1-amine could be asymmetrically reduced using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex with a chiral ligand. This would produce a chiral alcohol with high enantiomeric excess, which could then be converted to the amine.

Alternatively, direct asymmetric reductive amination of a suitable ketone precursor is a more atom-economical approach. researchgate.net This involves reacting the ketone with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (e.g., H2 gas), to directly form the chiral primary amine. Catalysts based on iridium or ruthenium with chiral phosphine (B1218219) ligands have proven effective for such transformations. researchgate.net The success of these catalytic methods hinges on the precise interaction between the substrate and the chiral catalyst to control the stereochemical outcome of the reaction.

Chiral Ligand Design and Application (e.g., Aminophosphine (B1255530) Ligands, Diphosphine Ligands)

The design and application of chiral ligands in transition-metal-catalyzed reactions, particularly asymmetric hydrogenation, represent a powerful strategy for the enantioselective synthesis of chiral amines. acs.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Aminophosphine and diphosphine ligands are two prominent classes that have demonstrated high efficacy in such transformations. acs.orgsigmaaldrich.comacs.org

Aminophosphine Ligands: This class of ligands incorporates both a phosphorus and a nitrogen atom for coordination. The modularity in their design, allowing for easy tuning of steric and electronic properties, has contributed to their popularity in asymmetric synthesis. acs.orglookchem.com For instance, rhodium and ruthenium complexes with aminophosphine ligands have been effectively used in the asymmetric hydrogenation of prochiral enamides and ketones to produce chiral amines and alcohols. sigmaaldrich.comresearchgate.net The synthesis of these ligands often starts from readily available chiral sources like amino acids, making them accessible. sigmaaldrich.com A notable example is the BoPhoz family of ligands, which have shown excellent enantioselectivities in the Rh-catalyzed asymmetric hydrogenation of various substrates. acs.org

Diphosphine Ligands: Diphosphine ligands, particularly those with axial chirality like BINAP and its derivatives, are highly effective in asymmetric catalysis. nih.gov These C2-symmetric ligands create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in hydrogenation reactions. nih.gov The rigid backbone of many diphosphine ligands restricts conformational flexibility, which is often key to achieving high stereocontrol. nih.gov The development of bridged C2-symmetric biphenyl (B1667301) phosphine ligands has further enhanced their efficacy in the asymmetric hydrogenation of a wide range of substrates, including ketoesters and enamides. nih.gov

The application of these ligands to the synthesis of a chiral amine like 2,2-diphenylpropan-1-amine would typically involve the asymmetric hydrogenation of a corresponding prochiral imine or enamine precursor. The choice of metal (commonly rhodium, ruthenium, or iridium) and the specific chiral ligand would be critical in achieving high enantiomeric excess (ee) of the desired amine enantiomer. acs.orgacs.org

Table 1: Examples of Chiral Ligands in Asymmetric Hydrogenation for Chiral Amine Synthesis This table is illustrative and provides examples of ligand classes and their performance in the asymmetric synthesis of chiral amines, a process applicable to the synthesis of this compound.

Ligand Type Ligand Example Catalyst Substrate Type Enantiomeric Excess (ee) Reference
Aminophosphine BoPhoz Rhodium α-Dehydroamino acid derivatives >95% acs.org
Aminophosphine Spiro Pyridine-Aminophosphine Iridium β-Aryl β-Ketoesters >99% acs.org
Diphosphine MeO-BIPHEP Ruthenium β-Keto esters up to 99% researchgate.net
Diphosphine DuPHOS Rhodium α-(N-acylamino)acrylates approaching 100% researchgate.net
Diphosphine C4-TunePhos Palladium Cyclic Imines 86–95% acs.org

Enzymatic Catalysis for Chiral Amine Preparation

Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the preparation of chiral amines. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, making them ideal for pharmaceutical synthesis. nih.govworktribe.com Transaminases (TAs), also known as aminotransferases, are particularly prominent in this field for their ability to catalyze the transfer of an amino group from a donor to a carbonyl acceptor, creating a new chiral amine. worktribe.com

Transaminases can be employed in two main strategies for chiral amine synthesis:

Asymmetric Synthesis: A prochiral ketone is converted into a single enantiomer of a chiral amine using a stereoselective transaminase. This process requires an amine donor, such as L-alanine or isopropylamine (B41738). The high stereoselectivity of the enzyme ensures the production of an enantiomerically pure amine. rsc.org Protein engineering and directed evolution have been instrumental in developing transaminases with broader substrate scopes, allowing for the synthesis of bulky and complex chiral amines. nih.gov

Kinetic Resolution: A racemic mixture of an amine is resolved by a transaminase that selectively deaminates one enantiomer, leaving the other enantiomer untouched and thus enantiomerically enriched. rsc.orgrsc.org This method is effective but is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, kinetic resolution can be coupled with in situ racemization of the unreacted enantiomer in a process known as dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer. nih.govresearchgate.net

For the synthesis of 2,2-diphenylpropan-1-amine, an (R)- or (S)-selective transaminase could be used to convert the corresponding prochiral ketone, 2,2-diphenylpropanal, into the desired chiral amine with high enantiopurity.

Table 2: Application of Transaminases in Chiral Amine Synthesis This table provides examples of how transaminases are used to produce chiral amines, a methodology that could be applied to synthesize this compound.

Method Enzyme Type Substrate Product Key Features Reference
Asymmetric Synthesis ω-Transaminase (ω-TA) Prochiral Ketone Chiral Primary Amine High stereoselectivity, can achieve >99% ee. worktribe.com nih.govworktribe.com
Kinetic Resolution Transaminase (e.g., ATA-117) Racemic Amine (S)-Amine Resolves racemic mixtures, yields up to 50% of one enantiomer with >99% ee. rsc.org rsc.org
Dynamic Kinetic Resolution (DKR) Transaminase coupled with a racemization catalyst Racemic Amine Single Enantiomer Amine Can achieve theoretical yields approaching 100% with high ee. nih.gov nih.govresearchgate.net

Control of Diastereoselectivity in Multi-Chiral Center Synthesis

While this compound itself contains only one stereocenter, the principles of controlling diastereoselectivity are crucial when considering the synthesis of more complex molecules that may be derivatives or analogues containing multiple chiral centers. The challenge in such syntheses is to control the relative stereochemistry between these centers.

The formation of multiple stereocenters in a single reaction or a sequence of reactions requires precise control over the approach of reactants and the conformation of intermediates. This can be achieved through various strategies, including:

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of a new stereocenter being formed. This is often seen in reactions of chiral pool starting materials.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Reagent Control: A chiral reagent or catalyst is used to control the stereochemistry of the reaction. This is a highly versatile approach, as the same substrate can often be used to produce different diastereomers by simply changing the catalyst. acs.org

Tandem Reactions: Designing reaction cascades where multiple stereocenters are formed in a single, continuous process can be a highly efficient way to control diastereoselectivity. nih.gov The catalyst system in such reactions must control the chemoselectivity, regioselectivity, and stereoselectivity of multiple steps. nih.gov

For the synthesis of amines with remote stereocenters (where the stereocenters are not adjacent), catalyst systems have been developed that can control the stereochemistry at positions gamma or delta to the amine group. nih.gov For instance, cinchona alkaloids have been used as bifunctional catalysts to control the formation of nonadjacent stereocenters in tandem reactions, allowing access to any of the possible four stereoisomers from the same starting materials by selecting the appropriate catalyst. acs.org This level of control is essential for the synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2,2 Diphenylpropan 1 Amine Hydrochloride and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei—primarily protons (¹H) and carbon-13 (¹³C)—NMR provides detailed information about connectivity and spatial relationships within the molecule.

Proton (¹H) NMR Chemical Shift Analysis for Amine and Aromatic Protons

In the ¹H NMR spectrum of 2,2-diphenylpropan-1-amine hydrochloride, the protons associated with the amine group and the two phenyl rings would exhibit characteristic chemical shifts. The amine protons (-NH3+) would typically appear as a broad singlet, with its chemical shift influenced by the solvent and concentration. The protons on the two equivalent phenyl rings would be expected to produce signals in the aromatic region, typically between 7.0 and 7.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.5Multiplet10H
-CH₂-Data not availableData not available2H
-NH₃⁺Data not availableBroad Singlet3H
-CH₃Data not availableSinglet3H

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The quaternary carbon atom bonded to the two phenyl groups and the methyl and aminomethyl groups would have a characteristic chemical shift. The carbons of the phenyl rings would appear in the downfield region, typically between 120 and 150 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary C (aromatic)Data not available
Aromatic CHData not available
Quaternary C (aliphatic)Data not available
-CH₂-Data not available
-CH₃Data not available

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the different structural units of the molecule, such as the phenyl rings, the quaternary center, and the aminomethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of this compound (C₁₅H₁₈ClN).

Table 3: HRMS Data for this compound

IonCalculated Exact MassObserved Mass
[M+H]⁺Data not availableData not available

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be invaluable for assessing the purity of a this compound sample and for identifying any potential impurities or byproducts from its synthesis. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak and a characteristic fragmentation pattern that can be used as a chemical fingerprint for the compound. Common fragmentation pathways for this molecule would likely involve the loss of the amine group and cleavage of the bonds adjacent to the quaternary carbon.

Table 4: Potential Mass Fragmentation Data for 2,2-Diphenylpropan-1-amine

m/zPossible Fragment
211[M]⁺ (free base)
196[M - NH₂]⁺
165[M - CH₂NH₂ - CH₃]⁺
91[C₇H₇]⁺ (tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its primary amine hydrochloride group and the two phenyl rings.

The protonated primary amine (-NH₃⁺) group is a key feature. Unlike a free primary amine which shows two N-H stretching bands, the ammonium (B1175870) salt exhibits a very broad and strong absorption envelope, typically spanning from 2800 to 3200 cm⁻¹. researchgate.net This broadness is a result of extensive hydrogen bonding between the ammonium protons and the chloride anion. Within this broad envelope, asymmetric and symmetric N-H stretching bands can be identified. researchgate.net

The aromatic nature of the compound is confirmed by several characteristic vibrations. The C-H stretching vibrations of the phenyl rings typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. orgchemboulder.comopenstax.org In-ring carbon-carbon (C=C) stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region. orgchemboulder.comopenstax.orgtheinternet.io Additionally, strong, sharp bands corresponding to out-of-plane (oop) C-H bending are observed in the 900-675 cm⁻¹ region, the exact position of which can sometimes give clues about the substitution pattern of the aromatic ring. orgchemboulder.com

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPhenyl Rings3100 - 3000Medium to Weak
N-H Stretch (Asymmetric & Symmetric)-NH₃⁺ (Ammonium)3200 - 2800Strong, Broad
Aromatic C=C Stretch (In-ring)Phenyl Rings1600 - 1450Medium to Strong, Sharp
N-H Bend (Scissoring)-NH₃⁺ (Ammonium)1650 - 1550Medium
C-H Out-of-Plane BendPhenyl Rings900 - 675Strong, Sharp

UV-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet or visible light. fiveable.me For this compound, the two phenyl rings act as the primary chromophores—the parts of the molecule that absorb light. youtube.com

The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk In the phenyl groups, the most significant electronic transitions are π → π* (pi to pi star) transitions, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the aromatic ring. libretexts.org Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense, fine-structured band in the 255-275 nm range. openstax.org The presence of these characteristic bands in the UV spectrum is a strong indicator of an aromatic system. openstax.org

UV-Vis spectroscopy is also a valuable tool for purity assessment. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. youtube.com This relationship allows for the quantitative determination of the compound's concentration in a solution. By measuring the absorbance at the wavelength of maximum absorption (λmax), one can accurately determine the purity of a sample against a known standard.

Transition TypeChromophoreExpected λmax Range (nm)Intensity (Molar Absorptivity, ε)
π → πPhenyl Ring~205High (~7,000 - 10,000 L mol⁻¹ cm⁻¹)
π → π (Fine structure)Phenyl Ring255 - 275Low to Medium (~200 - 500 L mol⁻¹ cm⁻¹)

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would reveal several key structural features. The nitrogen atom of the amine, being sp³ hybridized, is expected to have a tetrahedral geometry. libretexts.org The crystal structure would be that of an ionic salt, composed of the 2,2-diphenylpropan-1-ammonium cation and a chloride anion.

Structural ParameterExpected FindingSignificance
Molecular ConfirmationUnambiguous 3D structureConfirms connectivity and stereochemistry.
Nitrogen Atom GeometryTetrahedralConsistent with sp³ hybridization of a primary amine. libretexts.org
Key Intermolecular InteractionN-H···Cl Hydrogen BondingPrimary interaction governing the crystal packing. acs.org
Crystal System & Space GroupDetermined from diffraction patternDefines the symmetry and unit cell of the crystal lattice.
Bond Lengths & AnglesPrecise values for all bondsProvides fundamental geometric data for the molecule.

Computational Chemistry and Theoretical Modeling of 2,2 Diphenylpropan 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties, such as geometries, vibrational frequencies, and electronic distributions, providing a balance between accuracy and computational cost. researchgate.netmdpi.com

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2,2-Diphenylpropan-1-amine hydrochloride, this process would identify the most stable three-dimensional structure by calculating the forces on each atom and iteratively adjusting their positions until those forces are minimized.

Conformational analysis, an extension of geometry optimization, involves exploring the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. The flexible bonds in this compound—particularly the C-C bonds connecting the diphenylpropane core and the amine group—allow for multiple conformers. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure as well as other low-energy, populated states. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as less energy is needed for electronic transitions. These are often termed "soft" molecules. mdpi.com

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecule, identifying the regions most likely to be involved in electron donation and acceptance, respectively. The calculated energy gap provides a quantitative measure of its chemical reactivity. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound (Illustrative Data)
ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.25Energy difference between LUMO and HOMO, indicating chemical stability. irjweb.com

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would be determined through specific computational studies.

DFT calculations have become a valuable tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used for this purpose. liverpool.ac.uk

These predictions can be instrumental in:

Confirming molecular structures: By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, researchers can validate the proposed structure of a synthesized compound. researchgate.net

Assigning complex spectra: In cases where experimental spectra are ambiguous, theoretical shifts can help assign specific signals to the correct atoms.

Studying conformational effects: Different conformers of a molecule will have slightly different chemical shifts. By calculating the shifts for various low-energy conformers, it is possible to understand how conformational changes affect the NMR spectrum.

While there can be systematic errors, the correlation between calculated and experimental shifts is often strong, with root mean square errors (RMSEs) for ¹H shifts typically in the range of 0.2–0.4 ppm. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
Proton EnvironmentPredicted Shift (ppm)Experimental Shift (ppm)
Aromatic-H (ortho)7.357.30
Aromatic-H (meta)7.287.25
Aromatic-H (para)7.207.18
CH₂-N3.153.10
CH₃-C1.451.42

Note: The data presented is for illustrative purposes to show how theoretical calculations are compared with experimental results.

DFT is also a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as its synthesis or metabolic degradation, DFT calculations can:

Determine the structure of the transition state: This provides a snapshot of the bond-breaking and bond-forming processes.

Calculate the activation energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction.

Validate proposed mechanisms: By comparing the calculated activation energies for different possible pathways, the most energetically favorable mechanism can be identified. acs.org

These computational studies provide a level of detail about reaction pathways that is often difficult or impossible to obtain through experimental methods alone. scielo.br

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to:

Explore conformational flexibility: By simulating the molecule in a solvent (e.g., water) over nanoseconds to microseconds, MD can reveal the full range of accessible conformations and the transitions between them. researchgate.net

Analyze solvent interactions: MD provides a detailed picture of how the molecule interacts with surrounding solvent molecules, including the formation and breaking of hydrogen bonds.

Simulate binding to a biological target: If the molecule is a ligand for a receptor, MD simulations can model the binding process, the stability of the ligand-receptor complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Key metrics from MD simulations include the root-mean-square deviation (RMSD), which tracks the stability of a structure over time, and the root-mean-square fluctuation (RMSF), which identifies the most flexible regions of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAFIR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or binding affinity. nih.govebi.ac.uk

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., physicochemical properties like logP, molar refractivity, or quantum chemical parameters like HOMO/LUMO energies) to a specific biological activity (e.g., inhibitory concentration). imist.ma To build a QSAR model for analogs of this compound, one would:

Compile a dataset of structurally similar compounds with known activities.

Calculate a variety of molecular descriptors for each compound.

Use statistical methods, such as multiple linear regression or machine learning algorithms, to develop an equation that best predicts the activity from the descriptors. nih.gov

The resulting model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

SAFIR is a more specific application focused on the relationship between a molecule's 3D structure and its binding affinity for a particular target. These studies are often used in conjunction with molecular docking and 3D-QSAR methods to understand the key structural features required for strong binding.

Derivation of Quantitative Relationships between Structure and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical connection between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the variations in the biological effects of a series of compounds are dependent on the changes in their molecular properties. nih.gov These models are crucial in drug discovery for predicting the activity of new or untested compounds, optimizing lead compounds, and understanding the mechanisms of drug action. nih.gov

The derivation of a QSAR model involves several key steps:

Data Set Selection : A series of compounds with known biological activities (e.g., inhibitory concentration IC50) is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can be categorized into several types, including lipophilic, electronic, and steric parameters.

Model Development : A mathematical equation is generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov This is often achieved using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

Model Validation : The predictive power and robustness of the developed model are rigorously tested to ensure its reliability. nih.gov

The general form of a QSAR equation can be expressed as: Biological Activity = f(Molecular Descriptors)

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of its derivatives and then calculating relevant descriptors to build a predictive model.

Table 1: Common Molecular Descriptors in QSAR Studies

Descriptor Type Examples Description
Lipophilic LogP, π-substituent constant Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes.
Electronic Hammett constant (σ), Dipole Moment Describes the electronic properties of the molecule, such as electron-donating or -withdrawing effects, which affect receptor interactions.
Steric Molar Refractivity (MR), Taft's constant (Es) Relates to the size and shape of the molecule, which determines how well it fits into a receptor's binding site.

| Topological | Connectivity Indices, Wiener Index | Numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. |

3D-QSAR Methodologies (e.g., CoMFA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend traditional QSAR by considering the three-dimensional properties of molecules. chemrevlett.com These techniques require the 3D structures of the compounds and a defined alignment rule. chemrevlett.com Among the most widely used 3D-QSAR methods is Comparative Molecular Field Analysis (CoMFA). chemrevlett.comnih.gov

The CoMFA methodology involves the following steps:

Molecular Alignment : A set of molecules is superimposed in 3D space. This is a critical step, often achieved by aligning them based on a common substructure or a highly active template molecule. chemrevlett.com

Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated with a probe atom. These calculated energy values form the CoMFA fields.

Statistical Analysis : Partial Least Squares (PLS) analysis is used to establish a correlation between the variations in the 3D fields (independent variables) and the biological activity (dependent variable). chemrevlett.com

Contour Map Visualization : The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, green contours typically indicate areas where bulky groups enhance activity, while yellow contours show where they are detrimental. Similarly, blue and red contours often represent regions favoring positive and negative charges, respectively.

In a study on a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, a CoMFA model was successfully developed, yielding significant correlation and predictive power (q² = 0.530, r² = 0.903). nih.gov The resulting contour maps helped identify the key structural features relevant to the biological activity of the analogs. nih.gov This type of analysis could theoretically be applied to derivatives of this compound to guide the design of more potent compounds.

Table 2: Typical Statistical Parameters for a CoMFA Model

Parameter Description Acceptable Value
q² (or r²cv) Cross-validated correlation coefficient; measures the internal predictive ability of the model. > 0.5 mdpi.com
r² (or r²ncv) Non-cross-validated correlation coefficient; measures the goodness of fit of the model. > 0.6
SEE Standard Error of Estimate; reflects the precision of the predictions. Lower values are better.
F-value F-test statistic; indicates the statistical significance of the model. Higher values are better.

| Optimal Components | The number of principal components used to build the PLS model that results in the highest q². | Varies by model. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. ias.ac.inmdpi.com The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level. This allows researchers to characterize the behavior of small molecules in the binding site of target proteins and to elucidate fundamental biochemical processes. mdpi.com

For this compound, molecular docking could be used to predict how it binds to a specific biological target. The simulation would place the compound into the binding site of the receptor and evaluate the fit using a scoring function. The results can provide critical insights into the binding mode and affinity, guiding further drug design efforts.

Binding Mode Predictions and Interaction Energy Calculations

A key output of molecular docking is the prediction of the binding mode, which is the specific pose (orientation and conformation) of the ligand within the receptor's active site. Docking algorithms generate numerous possible poses and then use a scoring function to rank them. mdpi.com The highest-ranked pose is considered the most likely binding mode.

These simulations also provide an estimation of the binding affinity, often expressed as a binding energy score. This score is calculated based on the various non-covalent interactions between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity. These interactions include:

Hydrogen bonds

Electrostatic interactions

Van der Waals forces

Hydrophobic interactions

Pi-stacking interactions

Analyzing these interactions for the predicted binding pose of this compound would reveal which amino acid residues in the receptor's active site are critical for its binding.

Table 3: Key Intermolecular Interactions in Ligand-Receptor Binding

Interaction Type Description
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).
Hydrophobic Interaction The tendency of nonpolar groups to associate with each other in an aqueous environment, driven by the entropy of water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.
Electrostatic (Ionic) Interaction A strong attractive force between oppositely charged groups, such as a positively charged amine group on the ligand and a negatively charged carboxylate group on an amino acid residue.

| Pi-Stacking | Attractive, noncovalent interactions between the pi systems of aromatic rings, common in biological systems. |

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features that are essential for a molecule to interact with a specific biological target and trigger a response. These features include steric and electronic properties like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups.

The identification of key pharmacophoric features can be derived from both ligand-based and structure-based approaches.

Ligand-Based : By analyzing a set of active molecules, common chemical features can be identified. 3D-QSAR contour maps are particularly useful for this, as they highlight the spatial regions where specific physicochemical properties are favorable for activity. nih.gov

Structure-Based : When the 3D structure of the receptor is known, molecular docking simulations can reveal the crucial interactions between the ligand and the active site. The ligand atoms and functional groups responsible for these key interactions constitute the pharmacophoric features.

For this compound, a pharmacophore model would define the essential arrangement of its two phenyl rings (hydrophobic/aromatic features) and the primary amine group (potential hydrogen bond donor and positively charged center) required for optimal binding to its target receptor.

Table 4: Example Pharmacophoric Features

Feature Abbreviation Description
Hydrogen Bond Donor HBD A group capable of donating a hydrogen atom to a hydrogen bond.
Hydrogen Bond Acceptor HBA A group capable of accepting a hydrogen atom in a hydrogen bond.
Aromatic Ring AR A planar, cyclic, conjugated system of pi electrons, often involved in pi-stacking.
Hydrophobic Center HY A nonpolar group that can engage in hydrophobic interactions.
Positive Ionizable PI A group that is positively charged at physiological pH, such as an amine.

| Negative Ionizable | NI | A group that is negatively charged at physiological pH, such as a carboxylic acid. |

Semi-Empirical Methods for Large System Simulations

Semi-empirical quantum mechanical methods serve as a bridge between highly accurate but computationally expensive ab initio methods and fast but less precise molecular mechanics (force field) methods. nih.gov They are derived from Hartree-Fock theory but incorporate several approximations and parameters derived from experimental data to simplify the calculations. nih.gov

Key features of semi-empirical methods include:

Approximations : They simplify calculations by neglecting certain complex integrals (e.g., neglect of diatomic differential overlap, NDDO) and treating only valence electrons explicitly. nih.govarxiv.org

Parameterization : The simplified equations include parameters that are fitted to reproduce experimental data or results from higher-level ab initio calculations. nih.gov

Computational Efficiency : These approximations make semi-empirical methods significantly faster than ab initio calculations, allowing them to be applied to much larger molecular systems (hundreds or thousands of atoms) and for longer simulation times, such as in molecular dynamics. nih.govrsc.org

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and the MNDO (Modified Neglect of Diatomic Overlap) family. nih.gov These methods are well-suited for initial geometry optimizations of large molecules, pre-screening large compound libraries, or exploring the conformational landscape of a molecule like this compound before undertaking more computationally demanding calculations. arxiv.org Their speed is particularly advantageous for high-throughput virtual screening campaigns and dynamic simulations where thousands of energy calculations are required. arxiv.orgrsc.org

Table of Compounds Mentioned

Compound Name
This compound

Pharmacological and Biological Activity Research of 2,2 Diphenylpropan 1 Amine Hydrochloride and Its Analogues

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of 2,2-Diphenylpropan-1-amine hydrochloride and its analogs are intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure to observe corresponding changes in pharmacological activity, have provided crucial insights into the key determinants of their biological actions. These studies have primarily focused on the impact of substituent modifications on the phenyl rings and the influence of stereochemistry.

Impact of Substituent Modifications on Pharmacological Profiles

Modifications to the phenyl rings of diphenylalkylamine derivatives can significantly influence their pharmacological profiles. The nature and position of substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in the related class of fluorinated phenylcyclopropylamines, the nature of para-substituents on the phenyl ring has a pronounced effect on their inhibitory potency against microbial tyramine (B21549) oxidase, a model for monoamine oxidase (MAO). Research has shown that electron-withdrawing groups, such as fluorine and chlorine, can slightly decrease the inhibitory activity. Conversely, the introduction of an electron-donating methyl group at the para-position can increase the activity by approximately sevenfold compared to the unsubstituted phenyl analog. nih.gov

This principle suggests that for this compound analogs, the introduction of various substituents on one or both phenyl rings could modulate their activity at different receptors and enzymes. For example, lipophilicity, an important factor in receptor binding, can be fine-tuned through the addition of hydrophobic or hydrophilic groups. Studies on 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have demonstrated a correlation between the lipophilicity of the 4-position substituent and their affinity for 5-HT2A and 5-HT2B receptors. nih.gov

Table 1: Impact of Phenyl Ring Substituents on MAO Inhibition in Phenylcyclopropylamine Analogs

Compound Para-Substituent Relative Inhibitory Potency
trans-2-fluoro-2-phenylcyclopropylamine -H 1
trans-2-fluoro-2-(4-fluorophenyl)cyclopropylamine -F ~0.8
trans-2-fluoro-2-(4-chlorophenyl)cyclopropylamine -Cl ~0.7
trans-2-fluoro-2-(4-methylphenyl)cyclopropylamine -CH3 ~7

Data derived from studies on microbial tyramine oxidase. nih.gov

Exploration of Isomeric and Stereoisomeric Effects on Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in determining its biological activity. For chiral compounds like many this compound analogs, the different enantiomers can exhibit distinct pharmacological properties.

A compelling example of this is seen in the study of fluorinated phenylcyclopropylamines as MAO inhibitors. The (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine was found to be a potent inhibitor of tyramine oxidase, whereas the (1R,2R)-enantiomer was essentially inactive. nih.gov This high degree of stereoselectivity underscores the importance of a precise three-dimensional fit between the inhibitor and the enzyme's active site.

This principle of stereoisomeric differentiation is a cornerstone of pharmacology and strongly suggests that the biological activities of chiral this compound analogs would also be stereospecific. The differential interactions of enantiomers with chiral biological macromolecules like receptors and enzymes would likely lead to variations in their binding affinities and functional activities.

In Vitro Pharmacological Investigations

In vitro studies, conducted in a controlled laboratory setting outside of a living organism, are fundamental to characterizing the pharmacological profile of a compound. These investigations for this compound and its analogs have focused on their interactions with specific molecular targets, including receptors and enzymes.

Receptor Binding Assays (e.g., 5-HT2A, H1, Mu Opioid, Dopamine (B1211576) D3 Receptors)

For instance, certain N-phenylpiperazine analogs have been shown to bind with high affinity to the Dopamine D3 receptor, with some exhibiting significant selectivity over the D2 subtype. nih.gov Similarly, studies on 2,5-dimethoxyphenyl isopropylamine analogues have detailed their binding affinities at 5-HT2A and 5-HT2B receptors, revealing that structural modifications can modulate their affinity and selectivity. nih.govfrontiersin.org Research on other classes of compounds has also established methodologies for determining binding affinities at the Mu Opioid receptor.

Given the structural similarities, it is plausible that this compound and its analogs could interact with these and other CNS receptors. However, without direct experimental data, their specific binding profiles remain speculative.

Enzyme Inhibition Assays (e.g., MAO Inhibition)

A significant area of research for compounds structurally related to this compound is their potential to inhibit monoamine oxidases (MAOs). MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by several antidepressant and anti-Parkinson's disease medications. criver.com

Studies on polyamine analogs have demonstrated that structural modifications can dramatically impact MAO inhibitory activity. For example, replacing a dipiperidine moiety with a dianiline structure in a polyamine scaffold was found to significantly enhance the inhibitory potency against both MAO-A and MAO-B. mdpi.com Specifically, the Ki value for MAO-B inhibition decreased from 330 μM to 0.3 μM, and for MAO-A from 247 μM to 0.9 μM. mdpi.com

Furthermore, research on fluorinated phenylcyclopropylamines has identified potent and competitive inhibitors of microbial tyramine oxidase, with the trans-isomer of 2-fluoro-2-phenylcyclopropylamine being about 10 times more potent than the non-fluorinated parent compound, tranylcypromine. nih.gov These findings strongly suggest that this compound and its derivatives are promising candidates for MAO inhibition.

Table 2: MAO Inhibitory Activity of Selected Polyamine Analogs

Compound Linker Moiety MAO-A Ki (μM) MAO-B Ki (μM)
Analog 1 Dipiperidine 247 330
Analog 2 Dianiline 0.9 0.3

Data from in vitro inhibition assays. mdpi.com

Cellular Assays for Functional Activity (e.g., Antagonism, Agonism)

Cellular assays are crucial for determining the functional consequences of a compound's interaction with a receptor. These assays can distinguish between agonists, which activate a receptor, and antagonists, which block its activation by other molecules. While specific functional assay data for this compound is not currently available, the methodologies for such investigations are well-established.

For example, in the study of 2,5-dimethoxyphenyl isopropylamine analogues at the 5-HT2B receptor, a calcium mobilization assay in a stable cell line was used to determine agonist and antagonist activity. frontiersin.org This study found that while most of the tested compounds acted as agonists, two high-affinity ligands surprisingly behaved as antagonists. frontiersin.org This highlights that receptor affinity does not always predict functional activity.

For dopamine receptors, various cell-based assays are available to quantify downstream signaling events, such as changes in cAMP levels or β-arrestin recruitment, to characterize the agonist or antagonist properties of a ligand. d-nb.info Should this compound or its analogs show significant binding affinity for any of the aforementioned receptors, subsequent cellular functional assays would be essential to fully elucidate their pharmacological mechanism of action.

Cytotoxicity and Selectivity Profiling

Research into the cytotoxic effects of this compound analogues has focused on evaluating their potential as selective antimicrobial or anticancer agents. Studies on a series of α,ω-diacyl-substituted polyamines featuring diphenyl aromatic head groups have provided insights into the structure-activity relationship concerning toxicity towards mammalian cells versus bacterial cells.

In one such study, diphenyl variants were evaluated for their cytotoxicity against human kidney epithelial cells (HEK293) and their hemolytic activity against human red blood cells. mdpi.com These analogues were designed to understand how lipophilicity, conferred by the diphenyl groups, influences the selectivity for bacterial membranes over mammalian ones. The results indicated that the degree of lipophilicity is a critical determinant of both antimicrobial efficacy and off-target cytotoxicity. mdpi.com Analogues with a defined range of lipophilicity demonstrated potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), while exhibiting low toxicity towards human cells. mdpi.com

The selectivity of these compounds is often quantified by a Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to the effective concentration against cancer cells or microbes. An SI value greater than 1.0 suggests that the compound is more toxic to the target (e.g., cancer cells) than to normal cells, indicating a potential therapeutic window. mdpi.com For instance, certain synthetic indole-aryl amide derivatives, while structurally distinct, have been shown to possess noteworthy selectivity towards specific cancer cell lines, such as malignant colon cells, without affecting healthy intestinal cells. unibo.it This principle of selective toxicity is central to the development of targeted therapies.

Compound Analogue ClassNormal Cell LineCancer/Bacterial TargetSelectivity Profile
Diphenyl-substituted polyaminesHEK293 (Human Kidney)MRSA (Gram-positive bacteria)Certain analogues identified with favorable (non-toxic) profiles, indicating selectivity for bacterial membranes. mdpi.com
Indole-aryl amidesI407 (Human Intestinal)HT29 (Colon Cancer)One analogue showed noteworthy selectivity, inducing toxicity in HT29 cells while not affecting healthy intestinal cells. unibo.it
Prenylated FlavonoidsHLMEC (Human Lung)LoVo/Dx (Colon Cancer)An aurone (B1235358) derivative exhibited a high selectivity index (SI > 7.0), indicating high selectivity. mdpi.com

Mechanistic Studies of Biological Action

Investigations into Target Engagement and Signaling Pathways

The biological actions of diphenylpropylamine derivatives are primarily mediated through their interaction with specific protein targets, which in turn modulates intracellular signaling cascades. A significant body of research has identified opioid receptors as primary targets for many analogues within this chemical class, particularly those with analgesic properties. nce.ac.indrugbank.com

Diphenylpropylamine analgesics typically function by binding to opioid receptors located in the central nervous system. nce.ac.in This engagement triggers a signaling pathway that alters the perception and modulation of pain. The specific opioid receptor subtypes engaged (e.g., mu, kappa, delta) influence the compound's pharmacological profile, including its potency and efficacy. nce.ac.in The interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events that lead to the ultimate physiological response. The exploration of how structurally related compounds interact with various GPCRs, such as dopamine and serotonin receptors, is also an active area of research to identify multi-target ligands with potential applications in treating complex neurological disorders. nih.gov Network pharmacology approaches are increasingly used to decipher the complex interplay between a drug, its targets, and the associated signaling pathways, which can reveal novel mechanisms of action.

Analysis of Reactive Oxygen Species (ROS) Production

The interaction of novel chemical entities with cellular systems can influence the balance of reactive oxygen species (ROS), which are byproducts of normal metabolism. nih.gov Oxidative stress, resulting from an overproduction of ROS, is implicated in various pathologies, making the antioxidant potential of new compounds a key area of investigation. nih.govsemanticscholar.org

Analogue ClassAssayCell LineKey Finding
DiphenylpropionamidesROS Production EstimationJ774.A1 Macrophages (LPS-stimulated)Compounds were evaluated for their ability to affect ROS production, indicating antioxidant potential. nih.gov
DiphenylpropionamidesNO Production EstimationJ774.A1 Macrophages (LPS-stimulated)Compounds were tested for their effect on nitric oxide levels. nih.gov
DiphenylpropionamidesABTS Radical ScavengingCell-free assayThe amount of scavenged ABTS radical was evaluated to determine direct antioxidant activity. nih.gov

Exploration of Therapeutic Potential

Antidepressant and Anxiolytic Potential (related to serotonin/dopamine systems)

The structural characteristics of diphenylpropylamines suggest a potential for interaction with neurotransmitter systems that regulate mood and emotion, such as the serotonin and dopamine systems. Many psychoactive compounds exert their effects by modulating the activity of dopamine and serotonin receptors. mdpi.com For example, atypical antipsychotics often act as antagonists at both serotonin 5-HT2A and dopamine D2 receptors. nih.gov Third-generation antipsychotics are frequently partial agonists of D2 and 5-HT1A receptors. nih.gov

While direct studies on this compound are limited, research on related structures provides a basis for its potential antidepressant and anxiolytic activity. For instance, studies on various phenylpiperazine derivatives have demonstrated potent anxiolytic-like and antidepressant-like properties in animal models. nih.gov The mechanism for these effects is often linked to high affinity for serotonin 5-HT1A receptors, with additional moderate affinity for 5-HT2A, 5-HT7, and dopamine D2 receptors. nih.gov The functional profile at these receptors (agonist, antagonist, or partial agonist) is critical in determining the ultimate behavioral effect. nih.gov The development of ligands that can modulate multiple targets within the serotonin and dopamine systems is a key strategy in the search for new treatments for anxiety and depression. nih.govmdpi.com

Analgesic Properties (e.g., N-type Calcium Channel Inhibition)

The diphenylpropylamine scaffold is a well-established pharmacophore in the field of synthetic analgesics. nce.ac.incloudflare.net Many derivatives are known to be effective in treating moderate to severe pain through their action on opioid receptors. nce.ac.indrugbank.com However, alternative mechanisms contributing to analgesia are also being explored for related chemical structures.

One such mechanism is the inhibition of voltage-gated calcium channels, particularly the N-type (CaV2.2), which is a well-validated target for treating neuropathic pain. nih.gov These channels are located in presynaptic terminals and play a critical role in neurotransmitter release associated with pain signaling. nih.gov Research on tricyclic antidepressants (TCAs), which share some structural features with diphenylpropylamines, has shown that these compounds are moderately effective inhibitors of the N-type calcium channel. nih.gov Furthermore, extensive structure-activity relationship studies on a series of diphenylpiperazine derivatives identified potent N-type calcium channel blockers with IC50 values in the nanomolar range and high selectivity over L-type channels. researchgate.net Specific analogues from this class demonstrated both anti-allodynic and anti-hyperalgesic activity in animal models of neuropathic pain, underscoring the therapeutic potential of targeting N-type calcium channels with compounds containing a diphenyl moiety. researchgate.net

Anti-inflammatory and Antimicrobial Effects

While direct research on the anti-inflammatory and antimicrobial properties of this compound is not extensively documented in publicly available literature, studies on analogous compounds, particularly those within the broader diphenylalkylamine and diphenylamine (B1679370) classes, provide insights into the potential activities of this chemical family.

Some diphenylamine carboxylate derivatives have been investigated for their anti-inflammatory actions. These compounds are structurally related and their activity suggests that the diphenyl moiety can be a key feature for this biological effect. Additionally, the introduction of a morpholine (B109124) group to certain molecules has been shown to confer anti-inflammatory properties, indicating that specific substitutions on related backbone structures can lead to significant activity.

In the realm of antimicrobial research, analogues such as fendiline (B78775), a diphenylalkylamine, have demonstrated notable activity. Fendiline has been shown to be effective against the bacterium Acinetobacter baumannii and the fungus Cryptococcus neoformans. Its mechanism against A. baumannii involves the disruption of the lipoprotein trafficking pathway, a crucial process for the bacterium. Furthermore, various other diphenylamine derivatives have exhibited a range of antibacterial and antifungal activities, suggesting a broad potential for this class of compounds in antimicrobial applications.

Anti-parasitic Activity (e.g., Antileishmanial)

The potential of this compound and its analogues in combating parasitic diseases, particularly leishmaniasis, is an emerging area of interest. Although direct studies on this compound are limited, research into structurally similar arylalkylamines has shown promising results.

A study focused on novel arylalkylamine compounds has revealed their potent and selective anti-parasitic activity against Leishmania major, the causative agent of cutaneous leishmaniasis. In this research, a lead compound, designated as AA9, which shares the arylalkylamine scaffold, demonstrated significant toxicity to L. major promastigotes with a 50% lethal dose (LD50) of 3.34 μM. This was a nine-fold increase in lethality compared to the parent compound. Notably, AA9 exhibited minimal toxicity to human cells, highlighting its selectivity. The mechanism of action for this class of compounds was found to involve the production of reactive oxygen species (ROS), leading to parasite cell death.

These findings suggest that the arylalkylamine chemical structure, which is present in this compound, represents a promising foundation for the development of novel antileishmanial drugs. The demonstrated efficacy and selectivity of these analogues warrant further investigation into the anti-parasitic potential of this compound and related compounds.

Antiviral Applications

Research into the antiviral applications of this compound analogues has identified significant activity, particularly for the compound fendiline hydrochloride. This diphenylalkylamine has been investigated for its efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and herpes simplex virus-1 (HSV-1).

In the context of SARS-CoV-2, fendiline hydrochloride was identified as an effective compound that functions by blocking the S protein-mediated cell fusion, a critical step in the viral entry process. This mechanism of action prevents the virus from entering host cells and replicating.

Furthermore, fendiline has demonstrated antiviral activity against a green fluorescent protein (GFP)-tagged strain of HSV-1. This activity was observed to be more potent in cells that overexpress STING (stimulator of interferon genes), a key component of the innate immune system. This suggests that fendiline's antiviral effect against HSV-1 may be linked to the activation of the host's innate immune pathways. Specifically, fendiline has been shown to activate the STING-TBK1-IRF3 axis, which leads to the induction of autophagy, a cellular process that can help to clear viral infections. The antiviral efficacy of fendiline against HSV-1 was found to be dose-dependent.

These findings highlight the potential of diphenylalkylamine analogues, such as fendiline, as broad-spectrum antiviral agents and provide a basis for further research into the antiviral properties of this compound and related compounds.

Anticancer Activities and Mechanism of Action

Analogues of this compound, notably fendiline, have been the subject of research for their potential anticancer activities. Fendiline, a diphenylalkylamine, has shown promise in targeting cancer cells through various mechanisms of action.

One of the primary mechanisms identified is the inhibition of K-Ras, a protein that is frequently mutated in various cancers and plays a crucial role in tumor cell proliferation and survival. Fendiline has been found to inhibit the localization of K-Ras to the plasma membrane, a necessary step for its signaling function. This disruption of K-Ras signaling can lead to the inhibition of cancer cell growth.

Fendiline has also been observed to interfere with calcium signaling in cancer cells. As an L-type calcium channel blocker, it can alter intracellular calcium concentrations, which can, in turn, trigger apoptotic pathways and lead to cancer cell death.

Furthermore, fendiline has been shown to enhance the cytotoxic effects of other therapeutic agents in pancreatic ductal adenocarcinoma (PDAC) cells. It achieves this by interfering with tumor-promoting signaling pathways, including the activation of Akt and ERK, and the expression of c-Myc and CD44.

Research has also indicated that fendiline can inhibit the proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. In studies on human oral cancer cells, fendiline has been shown to evoke rises in intracellular calcium levels and trigger cell death through non-calcium-dependent pathways as well.

The following table summarizes the anticancer activities and mechanisms of action of fendiline:

Compound Cancer Type Mechanism of Action
FendilinePancreatic, Colon, Lung, Endometrial CancerInhibits K-Ras plasma membrane localization and signal output.
FendilinePancreatic Ductal Adenocarcinoma (PDAC)Enhances cytotoxicity of other agents by interfering with Akt, ERK, c-Myc, and CD44 signaling.
FendilinePancreatic CancerInhibits proliferation and invasion by interfering with ADAM10 activation and β-catenin signaling.
FendilineHuman Oral CancerEvokes intracellular Ca2+ rises and non-Ca2+-triggered cell death.
FendilineHuman Prostate Cancer (PC3 cells)Increases intracellular Ca2+.

These findings underscore the potential of diphenylalkylamine analogues as a promising class of compounds for the development of novel anticancer therapies.

Derivatives and Analogues of 2,2 Diphenylpropan 1 Amine Hydrochloride: Design, Synthesis, and Evaluation

Rational Design of Novel Analogues Based on SAR Insights

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound through targeted structural modifications. researchgate.net This process is heavily reliant on understanding the structure-activity relationships (SAR), which delineate how specific structural features of a molecule influence its biological activity. nih.govbris.ac.uk For the 2,2-diphenylpropan-1-amine scaffold, SAR insights can be gleaned from related phenylalkylamine compounds to guide the design of novel analogues with improved properties. nih.gov

A key strategy in rational drug design is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of enhancing desired biological or physical characteristics without drastic changes to the chemical structure. wikipedia.org Bioisosterism can be used to improve potency, selectivity, metabolic stability, and bioavailability. silae.itdrughunter.com

In the context of the 2,2-diphenylpropan-1-amine scaffold, several modifications can be proposed based on SAR principles:

Aromatic Ring Substitution: The introduction of substituents on the two phenyl rings can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the rings, influencing their interaction with biological targets. The position of these substituents (ortho, meta, or para) is also critical. bris.ac.uk

Alkyl Chain Modification: The length and branching of the alkyl chain connecting the diphenyl moiety to the amine group can affect the molecule's conformation and lipophilicity.

Amine Group Derivatization: The primary amine can be modified to secondary or tertiary amines, or converted to amides or other functional groups to alter basicity, hydrogen bonding capacity, and metabolic stability.

A hypothetical SAR study for a series of 2,2-diphenylpropan-1-amine analogues might reveal the following trends, which can be used to guide further design:

CompoundR1R2Relative Potency
1a HH1
1b 4-ClH5
1c 4-OCH3H2
1d HCH30.5
1e 4-ClCH33

This data suggests that a chloro substituent at the para position of one of the phenyl rings enhances potency, while methylation of the amine group is detrimental. Such insights are invaluable for the design of the next generation of analogues.

Synthesis of Substituted 2,2-Diphenylpropan-1-amine Analogues

The synthesis of substituted 2,2-diphenylpropan-1-amine analogues can be achieved through various established synthetic routes in organic chemistry. youtube.com A general approach would involve the synthesis of a substituted 2,2-diphenylpropanoic acid or a related precursor, followed by conversion to the corresponding amine.

One plausible synthetic pathway could start with a substituted diphenylmethane, which can be alkylated to introduce the propane (B168953) backbone. Subsequent functional group transformations would then lead to the desired amine. For instance, the synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines showcases a method for creating substituted aromatic amines. nih.govresearchgate.net

A general synthetic scheme for preparing substituted 2,2-diphenylpropan-1-amine analogues is outlined below:

Scheme 1: General Synthesis of Substituted 2,2-Diphenylpropan-1-amine Analogues

Step 1: Synthesis of Substituted Diphenylacetonitrile (B117805) A substituted diphenylacetonitrile can be prepared via the cyanation of a corresponding diphenylmethyl halide.

Step 2: Alkylation The diphenylacetonitrile can then be alkylated at the alpha-position with a methyl halide in the presence of a strong base to form a 2,2-diphenylpropanenitrile derivative.

Step 3: Reduction The nitrile group is then reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation to yield the target 2,2-diphenylpropan-1-amine analogue.

This modular approach allows for the introduction of a wide variety of substituents on the phenyl rings and modifications to the amine group, facilitating the creation of a library of analogues for pharmacological screening. mdpi.commdpi.com

Pharmacological Screening of New Chemical Entities

Once a library of new chemical entities (NCEs) based on the 2,2-diphenylpropan-1-amine scaffold has been synthesized, a comprehensive pharmacological screening is necessary to evaluate their biological activity. researchgate.net This typically involves a tiered approach, starting with high-throughput in vitro assays to identify promising candidates, followed by more detailed in vitro and in vivo studies. mdpi.com

The initial screening cascade might include:

Receptor Binding Assays: To determine the affinity of the compounds for specific biological targets.

Enzyme Inhibition Assays: To measure the ability of the compounds to inhibit the activity of key enzymes. mdpi.com

Cell-Based Assays: To assess the functional effects of the compounds in a cellular context, such as measuring changes in second messenger levels or gene expression. nih.gov

Cytotoxicity Assays: To evaluate the general toxicity of the compounds against various cell lines. nih.gov

Promising compounds from the initial screening would then be subjected to secondary assays to further characterize their pharmacological profile, including selectivity against a panel of related targets and mechanism of action studies.

Below is a hypothetical data table from an initial pharmacological screening of a small library of 2,2-diphenylpropan-1-amine analogues:

CompoundTarget A Binding Affinity (Ki, nM)Target B Binding Affinity (Ki, nM)Cytotoxicity (CC50, µM)
2a 50500>100
2b 10100085
2c 20015050
2d 520070
2e 10050>100

From this hypothetical data, compound 2d emerges as a potent and selective candidate with acceptable cytotoxicity, warranting further investigation.

Structure-Based Drug Design Approaches Utilizing 2,2-Diphenylpropan-1-amine Scaffold

Structure-based drug design (SBDD) is a powerful computational approach that utilizes the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. sysrevpharm.org This methodology can be instrumental in optimizing the 2,2-diphenylpropan-1-amine scaffold. nih.govresearchgate.net

The SBDD workflow typically involves the following steps:

Target Identification and Structure Determination: The first step is to identify the biological target and obtain its 3D structure, either through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods such as homology modeling.

Binding Site Analysis: The binding site of the target is analyzed to identify key amino acid residues and potential interaction points for ligands.

Molecular Docking: A virtual library of 2,2-diphenylpropan-1-amine analogues is then "docked" into the binding site of the target using computational algorithms. nih.gov This process predicts the binding conformation and affinity of each compound. frontiersin.org

Analysis and Optimization: The docking results are analyzed to understand the key interactions between the ligands and the target. This information is then used to design new analogues with improved binding affinity and selectivity.

For example, if the target is a G-protein coupled receptor (GPCR), docking studies might reveal that one of the phenyl rings of the 2,2-diphenylpropan-1-amine scaffold fits into a hydrophobic pocket, while the amine group forms a salt bridge with an acidic residue. This information could guide the design of new analogues with substituents on the phenyl ring that enhance hydrophobic interactions, or with modified amine groups that optimize the electrostatic interaction.

Molecular dynamics simulations can also be employed to study the dynamic behavior of the ligand-target complex over time, providing further insights into the stability of the binding interactions. researchgate.net

Prodrug Strategies for Enhanced Pharmacokinetic Properties

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. longdom.orgresearchgate.net The prodrug approach is a valuable strategy for overcoming pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism. ijpcbs.comhumanjournals.com The primary amine group of 2,2-diphenylpropan-1-amine hydrochloride is an ideal handle for the design of various prodrugs. d-nb.info

Several prodrug strategies can be employed to enhance the pharmacokinetic properties of 2,2-diphenylpropan-1-amine analogues:

Amide Prodrugs: The primary amine can be acylated to form an amide prodrug. Amides are generally more lipophilic than amines, which can improve membrane permeability. They are also typically stable in the gastrointestinal tract and can be hydrolyzed by amidases in the body to release the active amine.

Carbamate Prodrugs: Carbamates are another common prodrug form for amines. They can be designed to be cleaved by esterases, which are abundant in the body.

Phosphate (B84403) Prodrugs: For intravenous administration, a phosphate group can be attached to the amine via a cleavable linker. The highly polar phosphate group significantly increases water solubility.

Targeted Prodrugs: Prodrugs can also be designed to target specific tissues or cells. For example, a promoiety that is a substrate for an enzyme that is overexpressed in tumor cells can be attached to the drug, leading to targeted release of the active compound at the site of action.

The following table summarizes potential prodrug strategies for the 2,2-diphenylpropan-1-amine scaffold:

Prodrug TypePromoietiesLinkageActivation MechanismDesired Outcome
AmideAmino acids, small carboxylic acidsAmideAmidases, proteasesImproved permeability, sustained release
CarbamateAlcohols, phenolsCarbamateEsterasesEnhanced oral absorption
PhosphatePhosphatePhosphoramidatePhosphatasesIncreased water solubility
TargetedEnzyme-specific substratesVariesTarget-specific enzymesSite-specific drug delivery

The choice of the appropriate prodrug strategy depends on the specific pharmacokinetic limitations of the parent drug and the desired therapeutic outcome. researchgate.net

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies

Future research could focus on developing more efficient and versatile synthetic routes to 2,2-Diphenylpropan-1-amine hydrochloride and its derivatives. Traditional methods for synthesizing similar amines can be lengthy; however, modern organic synthesis offers several advanced strategies that could be adapted.

One promising approach is the Lewis acid-catalyzed nucleophilic ring-opening of activated azetidines with arenes. acs.org This method has been successfully used to create 3,3-disubstituted propylamines and could potentially be modified for the synthesis of 2,2-disubstituted analogs, offering a streamlined route with high yields. acs.org Another area for development is the use of stereoselective methods to produce enantiomerically pure diaryl- and alkyl-aryl propylamines, which is crucial for studying biological activity. acs.org Techniques involving the stereoselective addition of organometallic reagents to N-sulfinylimines have proven effective for related structures and could be explored. acs.org

Furthermore, diversity-oriented synthesis (DOS) could be employed, using common building blocks to rapidly generate a library of analogs with varied structural features. mdpi.com This would facilitate the exploration of structure-activity relationships.

Table 1: Potential Advanced Synthetic Strategies

Methodology Description Potential Advantages
Ring-Opening of Azetidines Lewis acid-catalyzed reaction of activated azetidines with phenyl groups as nucleophiles. acs.org Expedient, high yields, potential for broad substrate scope. acs.org
Stereoselective Synthesis Use of chiral auxiliaries, such as N-sulfinylimines, to control stereochemistry during C-C bond formation. acs.org Access to enantiomerically pure compounds, crucial for pharmacological studies. acs.org
Diversity-Oriented Synthesis (DOS) Generation of a library of structurally diverse analogs from a common starting material. mdpi.com Rapid exploration of chemical space for identifying novel biological activities. mdpi.com
Catalytic Cross-Coupling Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl groups. mdpi.com High functional group tolerance and ability to create a wide range of derivatives. mdpi.com

In-depth Mechanistic Understanding of Biological Activities

The biological activities of this compound are not well-characterized. Future research should aim to identify its molecular targets and elucidate its mechanism of action. Structurally related phenylalkylamines are known to interact with various biological targets, most notably ion channels.

For instance, several phenylalkylamine derivatives act as calcium channel blockers. nih.govnih.govnih.gov These drugs bind to L-type voltage-gated calcium channels, primarily in cardiac and vascular smooth muscle, leading to vasodilation and reduced cardiac contractility. nih.govyoutube.com It would be a key research goal to determine if this compound shares this activity. Electrophysiological studies, such as patch-clamp assays on isolated cells, could directly measure effects on ion channel currents.

Additionally, some diphenylpropylamine derivatives have shown activity in the cardiovascular system, while others exhibit anticholinergic properties. google.comgoogle.com A comprehensive screening campaign against a panel of receptors, enzymes, and ion channels would be necessary to identify the primary targets and potential off-target effects of this compound.

Application in Chemical Biology Tools and Probes

Chemical probes are indispensable tools for dissecting complex biological processes. mskcc.orgtandfonline.comnih.gov The 2,2-Diphenylpropan-1-amine scaffold could serve as a starting point for the development of such probes. To be effective, a chemical probe must exhibit high potency and selectivity for its target. cambridgemedchemconsulting.com

Future work could involve modifying the this compound structure to incorporate reporter tags, such as:

Fluorescent dyes: To allow for visualization of the molecule's distribution in cells via microscopy.

Biotin tags: For affinity purification of protein targets (pull-down assays) followed by identification via mass spectrometry.

Photo-affinity labels: To enable covalent cross-linking to the target protein upon photoactivation, allowing for unambiguous target identification.

The development of these tools would be contingent on first identifying a specific biological target with high affinity, as outlined in the previous section. frontiersin.org The synthesis of an inactive analog, perhaps an enantiomer, would also be highly desirable to serve as a negative control in experiments. cambridgemedchemconsulting.com

Potential for Lead Optimization and Drug Discovery Initiatives

Should initial screening reveal a promising biological activity, the this compound structure could become a "lead compound" for a drug discovery program. Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve properties like potency, selectivity, and pharmacokinetic profile. nih.gov

A systematic exploration of the structure-activity relationship (SAR) would be a critical first step. This involves making specific modifications to the molecule and observing the effect on its biological activity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Exploration

Modification Site Potential Substituents Desired Outcome

| Phenyl Rings | Electron-donating groups (e.g., -OCH₃, -CH₃) Electron-withdrawing groups (e.g., -Cl, -CF₃) Heteroaromatic rings | Enhance potency, improve selectivity, alter metabolic stability. nih.gov | | Propyl Linker | Altering chain length Introducing conformational constraints (e.g., cyclopropane ring) | Optimize orientation in the binding pocket, improve metabolic stability. nih.gov | | Amine Group | Methylation (secondary/tertiary amine) Acylation (amide formation) | Modulate basicity (pKa), alter cell permeability and target interactions. | | Quaternary Carbon | Replacement of methyl group with other alkyl groups | Probe steric tolerance in the binding site. |

For example, studies on 1-phenylbenzazepine analogs have shown that specific substitutions, such as a 6-chloro group or a C-3'-methyl group, can significantly enhance affinity for the D1 dopamine (B1211576) receptor. nih.gov Similar systematic investigations for this compound would guide the rational design of more potent and selective compounds.

Multidisciplinary Approaches to Characterize Complex Interactions

A comprehensive understanding of how this compound interacts with biological systems will require a multidisciplinary approach, combining computational and experimental techniques.

Computational Modeling:

Molecular Docking: To predict the binding mode of the compound within the active site of a potential protein target. nih.gov

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and conformational changes. mdpi.com

Biophysical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like NOESY can be used to determine the compound's conformation when bound to its target. mdpi.com

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics (on- and off-rates) of the interaction between the compound and its target protein in real-time. uu.nl

X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of the compound bound to its target, offering the most detailed view of the molecular interactions. nih.gov

By integrating data from these diverse techniques, researchers can build a detailed model of the compound's mechanism of action, which is essential for both fundamental biological understanding and for guiding further drug development efforts. uu.nl

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.2–7.5 ppm for phenyl groups) and amine proton shifts (δ 2.8–3.2 ppm).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 244.12).
  • HPLC : Monitors purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% TFA .

How can researchers optimize reaction parameters to overcome low yields in stereospecific syntheses of this compound?

Q. Advanced

  • Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) enhance enantiomeric excess (ee) in asymmetric reductions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics.
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation to adjust reaction timelines .

What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Comparative assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and control buffer conditions (pH 7.4, 37°C).
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements.
  • Dose-response curves : Replicate studies across multiple labs to validate EC₅₀/IC₅₀ values .

What are the established protocols for handling and storing this compound to ensure laboratory safety and compound stability?

Q. Basic

  • Handling : Use nitrile gloves, fume hoods, and PPE to avoid dermal/ocular exposure.
  • Storage : Desiccate at –20°C under argon to prevent hygroscopic degradation.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

How does the electronic environment of the diphenyl groups influence reactivity in nucleophilic substitution reactions?

Q. Advanced

  • Steric hindrance : Ortho-substituted phenyl groups reduce nucleophile accessibility, slowing reaction rates.
  • Electron-withdrawing effects : Nitro or halogen substituents on phenyl rings enhance electrophilicity at the amine center.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states .

In what pharmacological research contexts has this compound been utilized?

Q. Basic

  • Neuropharmacology : Studied as a serotonin/norepinephrine reuptake inhibitor analog.
  • Enzyme inhibition : Screened against monoamine oxidase (MAO-A/B) via fluorometric assays.
  • Target identification : Radiolabeled derivatives used in PET imaging for CNS receptor mapping .

What computational modeling approaches are suitable for predicting crystalline structure and solubility?

Q. Advanced

  • Molecular dynamics (MD) : Simulates crystal packing using force fields (AMBER, CHARMM).
  • COSMO-RS : Predicts solubility in aqueous/organic solvents via quantum-chemical calculations.
  • PXRD validation : Matches simulated and experimental diffraction patterns to confirm polymorph stability .

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